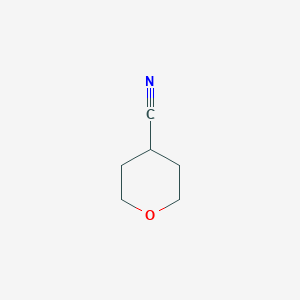

4-Cyanotetrahydro-4H-pyran

Descripción general

Descripción

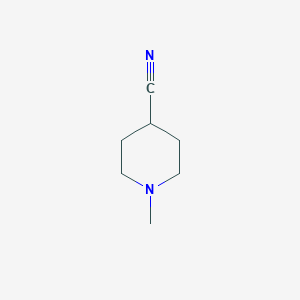

4-Cyanotetrahydro-4H-pyran is a chemical compound with the molecular formula C6H9NO . It is used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water .

Synthesis Analysis

The synthesis of 4H-pyrans, including 4-Cyanotetrahydro-4H-pyran, has been an active area of research in organic chemistry . A simple approach to synthesize new highly substituted 4H-pyran derivatives is described. Efficient Et3N acts as a readily accessible catalyst of this process performed in pure water and with only a 20 mol% of catalyst loading . The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .Molecular Structure Analysis

The molecular structure of 4-Cyanotetrahydro-4H-pyran is characterized by a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis

4H-pyrans have been synthesized following diverse methodologies . Recent preparations of 4H-pyrans involved more complex catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts .Physical And Chemical Properties Analysis

4-Cyanotetrahydro-4H-pyran is a colorless liquid . It is soluble in organic solvents but not water . It is stable but can degrade under certain conditions .Aplicaciones Científicas De Investigación

1. Ultrasound-assisted multicomponent synthesis of 4H-pyrans

- Summary of Application : 4H-pyrans are synthesized using a simple approach with efficient et3n acting as a readily accessible catalyst. This process is performed in pure water and requires only a 20 mol% of catalyst loading .

- Methods of Application : The operational methodology is extremely simple, with short reaction times and a clean procedure .

- Results or Outcomes : The product yields are excellent, making this approach extremely appealing for the synthesis of 4H-pyrans. DNA interaction analysis reveals that 4H‐pyran derivatives behave preferably as minor groove binders over major groove or intercalators .

2. Multicomponent Synthesis of 4H-Pyran Derivatives

- Summary of Application : 4H-Pyran is a well-known moiety that appears in various natural and synthetic products. These compounds include various biological activities like anti-hepatotoxic, antitumor, antiinflammatory, antioxidant, anti-spasmolytic, diuretic, estrogenic, anticoagulant, antifungal, antiviral, anti-helminthic, antimicrobial, hypothermal, anti-tubercular, anti-HIV, herbicidal, anticonvulsant and analgesic activity .

- Methods of Application : The design of 4H-pyran derivatives is achieved via catalyzed one-pot multicomponent reactions .

- Results or Outcomes : The review summarizes an overview of general strategies that allow the design of 4H-pyran derivatives .

3. Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)

- Summary of Application : Tetrahydro-4H-pyran-4-one, a derivative of 4H-pyran, has pharmaceutical applications as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), an enzyme that catalyzes the oxidative deamination of primary amines .

- Methods of Application : The synthesis of Tetrahydro-4H-pyran-4-one involves a multi-step process using various reagents and solvents .

- Results or Outcomes : This compound offers a cost-effective and efficient approach for industrial production .

4. Modulation of NMDA Receptors

- Summary of Application : Tetrahydro-4H-pyran-4-one is also used in the modulation of NMDA receptors, which are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function .

- Methods of Application : The specific methods of application in this context would require further research .

- Results or Outcomes : The outcomes of this application are not specified in the source .

5. Ultrasound-assisted multicomponent synthesis

- Summary of Application : Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies . The extremely simple operational methodology, short reaction times, clean procedure and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .

- Methods of Application : The synthesis of new highly substituted 4H-pyran derivatives is described. Efficient et3n acts as a readily accessible catalyst of this process performed in pure water and with only a 20 mol% of catalyst loading .

- Results or Outcomes : DNA interaction analysis reveals that 4H‐pyran derivatives behave preferably as minor groove binders over major groove or intercalators .

6. Design, synthesis, and biological evaluation

- Summary of Application : In view of the widespread biological profile of pyran derivatives and in continuation to our efforts on Baylis–Hillman chemistry, we describe the synthesis of multi-substituted 4- H -pyran derivatives by using the Baylis–Hillman chemistry approach and further evaluation of their biological activities .

- Methods of Application : The synthesis of multi-substituted 4- H -pyran derivatives is achieved by using the Baylis–Hillman chemistry approach .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

4-Cyanotetrahydro-4H-pyran is a combustible material . Vapors may travel to the source of ignition and flash back. Containers may explode when heated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Propiedades

IUPAC Name |

oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZJFTOYCVIYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473405 | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanotetrahydro-4H-pyran | |

CAS RN |

4295-99-2 | |

| Record name | Tetrahydro-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

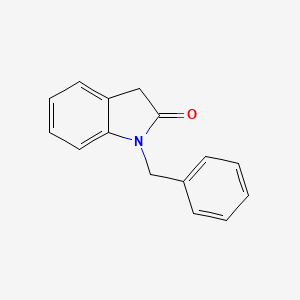

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)